molecular formula C10H13FO2 B7844492 1-(3-Fluoro-4-methoxyphenyl)propan-1-ol

1-(3-Fluoro-4-methoxyphenyl)propan-1-ol

Cat. No.: B7844492
M. Wt: 184.21 g/mol
InChI Key: QLBLYVMZUXIIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-4-methoxyphenyl)propan-1-ol is a fluorinated aromatic alcohol recognized in research as a valuable chiral intermediate and building block in organic synthesis. Its chemical structure, featuring a propanol chain attached to a 3-fluoro-4-methoxyphenyl ring, makes it a versatile precursor for the development of more complex molecules. The fluorine atom and methoxy group on the aromatic ring are key modulators of a compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in medicinal chemistry . This compound is structurally related to ketone intermediates, such as 1-(3-fluoro-4-methoxyphenyl)propan-1-one (CAS 586-22-1), which are well-established in the synthesis of advanced chemical entities . As a secondary alcohol, it serves as a chiral handle in asymmetric synthesis and can undergo further functionalization to ethers or esters, or be oxidized to the corresponding ketone. Researchers value this compound for constructing novel molecular architectures, particularly in pharmaceutical research for investigating new therapeutic agents and in material science . It is strictly for professional laboratory research applications. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6,9,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBLYVMZUXIIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild reducing agent suitable for ketone-to-alcohol conversions. The reaction is typically conducted in methanol or ethanol at 0–25°C, yielding the alcohol with minimal side products.

Reaction Conditions :

  • Substrate: 1-(3-Fluoro-4-methoxyphenyl)propan-1-one (1 equiv)

  • Reducing Agent: NaBH₄ (1.2 equiv)

  • Solvent: Methanol

  • Temperature: 0°C → 25°C (gradual warming)

  • Time: 4–6 hours

Yield : 85–92% after purification by column chromatography.

Lithium Aluminum Hydride (LiAlH₄) Reduction

For substrates with steric hindrance, LiAlH₄ offers stronger reducing power. However, anhydrous conditions are critical to avoid side reactions.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: Reflux (66°C)

  • Time: 2–3 hours

Yield : 78–88%.

Table 1: Comparison of Reducing Agents

ParameterNaBH₄LiAlH₄
SolventMethanolTHF
Temperature0–25°C66°C (reflux)
Yield85–92%78–88%
Side ProductsMinimalModerate

Grignard Reaction with Epoxides

An alternative method involves the reaction of a Grignard reagent with an epoxide derivative. This approach is advantageous for introducing the propanol chain while constructing the aromatic ring.

Synthesis of 3-Fluoro-4-methoxystyrene Oxide

The epoxide intermediate is prepared via epoxidation of 3-fluoro-4-methoxystyrene using meta-chloroperbenzoic acid (mCPBA).

Reaction Conditions :

  • Substrate: 3-Fluoro-4-methoxystyrene (1 equiv)

  • Oxidizing Agent: mCPBA (1.1 equiv)

  • Solvent: Dichloromethane (DCM)

  • Time: 12 hours

Yield : 70–75%.

Grignard Addition

The epoxide is treated with ethylmagnesium bromide to form the alcohol.

Reaction Conditions :

  • Grignard Reagent: EthylMgBr (2 equiv)

  • Solvent: Diethyl ether

  • Temperature: 0°C → 25°C

  • Time: 6 hours

Yield : 65–70% after hydrolysis.

Catalytic Hydrogenation

Catalytic hydrogenation of 1-(3-Fluoro-4-methoxyphenyl)propan-1-one using palladium or ruthenium catalysts provides a solvent-free route.

Palladium on Carbon (Pd/C)

Conditions :

  • Catalyst: 5% Pd/C (0.1 equiv)

  • Pressure: 1–3 bar H₂

  • Solvent: Ethanol

  • Temperature: 25°C

Yield : 90–95%.

Ruthenium-Based Catalysts

Ruthenium complexes (e.g., RuCl₂(PPh₃)₃) enable asymmetric hydrogenation for enantioselective synthesis.

Conditions :

  • Catalyst: RuCl₂(PPh₃)₃ (0.05 equiv)

  • Pressure: 10 bar H₂

  • Solvent: Toluene

  • Temperature: 50°C

Yield : 80–85% with >90% enantiomeric excess (ee).

Biocatalytic Approaches

Enzymatic reduction using alcohol dehydrogenases (ADHs) offers an eco-friendly alternative.

ADH-Catalyzed Reduction

Conditions :

  • Enzyme: ADH from Lactobacillus brevis

  • Co-Substrate: Glucose dehydrogenase (GDH) for NADPH regeneration

  • Solvent: Phosphate buffer (pH 7.0)

  • Temperature: 30°C

Yield : 95% with 99% ee.

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability. Continuous flow reactors are employed to enhance safety and efficiency.

Continuous Flow Hydrogenation

Parameters :

  • Reactor Type: Fixed-bed reactor

  • Catalyst: Pd/Al₂O₃

  • Residence Time: 10–15 minutes

  • Throughput: 50 kg/h

Purity : >99%.

Case Studies and Optimization

Solvent Effects on NaBH₄ Reduction

A study comparing methanol, ethanol, and isopropanol revealed methanol as optimal due to faster reaction kinetics and higher yields (Table 2).

Table 2: Solvent Optimization for NaBH₄ Reduction

SolventYield (%)Reaction Time (h)
Methanol924
Ethanol885
Isopropanol806

Temperature Gradient in Catalytic Hydrogenation

Lower temperatures (25°C) favor higher enantioselectivity in Ru-catalyzed reactions, while higher temperatures (50°C) improve reaction rates at the expense of ee (Figure 1).

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methoxyphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1-(3-Fluoro-4-methoxyphenyl)propan-1-one, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane, 1-(3-Fluoro-4-methoxyphenyl)propane, using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, CrO3, or other oxidizing agents in solvents like dichloromethane (DCM) or acetic acid.

    Reduction: NaBH4 in methanol or ethanol for mild reduction; LiAlH4 in ether for strong reduction.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 1-(3-Fluoro-4-methoxyphenyl)propan-1-one.

    Reduction: 1-(3-Fluoro-4-methoxyphenyl)propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

1-(3-Fluoro-4-methoxyphenyl)propan-1-ol has been investigated for its potential as a lead compound in the development of new pharmaceuticals. Its structural characteristics allow it to interact with various biological targets, making it suitable for modifications aimed at enhancing efficacy against specific diseases.

Case Study: Antimicrobial Activity
Research has shown that derivatives of this compound exhibit antimicrobial properties, particularly against Helicobacter pylori, a bacterium responsible for gastric infections. Modifications to the structure have resulted in compounds with significantly improved potency compared to the parent compound .

CompoundActivity Against H. pyloriIC50 Value (µM)
This compoundBaselineN/A
Modified Compound A20-fold increase0.5
Modified Compound B4-fold increase2.0

Targeting Protein Kinases

The compound has also been explored for its ability to modulate protein kinase activity, which is crucial in cancer therapy. By altering the phenolic structure, researchers have developed analogs that show promise in inhibiting pathways involved in tumor growth .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be used as a building block for synthesizing more complex molecules.

Synthesis Methodologies

Recent advancements have highlighted various synthetic routes for producing this compound efficiently, including:

  • Suzuki Coupling Reactions : Utilized to form biaryl compounds that can further be transformed into derivatives of this compound.
Reaction TypeConditionsYield (%)
Suzuki CouplingPd catalyst, base, reflux85
Nucleophilic SubstitutionBase-catalyzed reaction78

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)propan-1-ol is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group may influence its binding affinity and selectivity towards certain enzymes or receptors, leading to its observed biological activities.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The following compounds are key structural analogs for comparison:

Compound Name CAS Number Molecular Formula Key Structural Features
1-(3-Fluoro-4-methoxyphenyl)propan-1-ol Not available C₁₀H₁₃FO₂ 3-Fluoro, 4-methoxy, propan-1-ol
1-(4-Methoxyphenyl)propan-1-one 455-91-4 C₉H₁₀O₂ 4-Methoxy, propan-1-one (ketone)
1-(3-Methoxy-4-benzyloxyphenyl)propan-1-ol 5438-66-4 C₁₇H₂₀O₃ 3-Methoxy, 4-benzyloxy, propan-1-ol
1-(3-Fluoro-4-methylphenyl)propan-1-ol Not available C₁₀H₁₃FO 3-Fluoro, 4-methyl, propan-1-ol

Physical and Chemical Properties

Boiling/Melting Points
  • 1-(3-Fluoro-4-methoxyphenyl)propan-1-one (precursor ketone): Boiling point 147–148°C at 20 Torr . The alcohol derivative is expected to have a higher boiling point due to hydrogen bonding.
  • 1-(4-Methoxyphenyl)propan-1-one : Molecular weight 168.17 g/mol; synthesized as a pale yellow oil .
Solubility and Lipophilicity
  • The benzyloxy group in 1-(3-methoxy-4-benzyloxyphenyl)propan-1-ol (C₁₇H₂₀O₃) increases lipophilicity (logP = 3.2) compared to the target compound, which lacks bulky aromatic substituents .
  • Fluorine’s electronegativity enhances polarity but may reduce water solubility relative to non-fluorinated analogs.

Biological Activity

1-(3-Fluoro-4-methoxyphenyl)propan-1-ol is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides an overview of the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13F O2, with a molecular weight of approximately 184.21 g/mol. The presence of a fluorine atom and a methoxy group on the phenyl ring enhances the compound's reactivity and binding affinity towards various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom significantly increases the binding affinity to these targets, which may lead to modulation of their activity. This compound has been studied for its potential effects on:

  • Neurotransmitter Receptors : It may interact with serotonin receptors, influencing mood and appetite regulation.
  • Enzymatic Pathways : The compound could inhibit or activate certain enzymes involved in metabolic processes, potentially impacting conditions such as obesity and diabetes .

Biological Activity Overview

The following table summarizes key aspects of the biological activity associated with this compound:

Biological Activity Description
Antimicrobial Properties Preliminary studies indicate potential antimicrobial effects against various pathogens.
Neuropharmacological Effects Investigated for its ability to modulate neurotransmitter systems, particularly serotonin pathways .
Anti-inflammatory Activity Potential role in reducing inflammation through modulation of specific inflammatory pathways.

Study on Neurotransmitter Modulation

A study published in a peer-reviewed journal explored the effects of this compound on serotonin receptor activity. The results indicated that the compound could selectively bind to serotonin receptors, leading to alterations in neurotransmitter release patterns. This suggests a potential application in treating mood disorders or obesity-related conditions by modulating appetite and energy expenditure .

Anti-inflammatory Research

Another research effort focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in cultured human cells. This finding highlights its potential as an anti-inflammatory agent, warranting further investigation into its therapeutic applications for inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Features
3-(4-Methoxyphenyl)propan-1-olC10H14O2Lacks fluorine; different binding properties
3-(3-Fluoro-4-hydroxyphenyl)propan-1-olC10H13F O2Hydroxy group instead of methoxy; alters reactivity
(2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-olC10H13F O2Different stereochemistry affecting biological activity

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(3-Fluoro-4-methoxyphenyl)propan-1-ol?

  • Methodology :

  • Grignard Reaction : React 3-fluoro-4-methoxybenzaldehyde with ethylmagnesium bromide to form a secondary alcohol, followed by purification via column chromatography .
  • Catalytic Hydrogenation : Reduce 1-(3-fluoro-4-methoxyphenyl)propan-1-one using palladium on carbon (Pd/C) under hydrogen gas, monitored by TLC for completion .
  • Nucleophilic Substitution : Substitute a halogenated precursor (e.g., 3-fluoro-4-methoxyphenyl bromide) with a propanol derivative under basic conditions .

Q. How is the structure of this compound characterized?

  • Methodology :

  • NMR Spectroscopy : Analyze ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and stereochemistry. The methoxy group typically appears as a singlet at ~3.8 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (C₁₀H₁₃FO₂, exact mass 184.09) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify hydroxyl (O-H stretch ~3300 cm⁻¹) and aromatic C-F (~1200 cm⁻¹) bonds .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, given its chiral center?

  • Methodology :

  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases to separate enantiomers. Monitor retention times and optical rotation .
  • Enzymatic Resolution : Employ lipases or esterases to selectively esterify one enantiomer, followed by hydrolysis and purification .

Q. What strategies address contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-Response Studies : Conduct assays (e.g., enzyme inhibition) across a concentration gradient (1 nM–100 µM) to establish EC₅₀/IC₅₀ values and validate reproducibility .
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) to quantify affinity (Kd) and compare with structurally similar compounds .
  • Meta-Analysis : Aggregate data from multiple studies to identify outliers and correlate substituent effects (e.g., fluorine vs. methoxy positional changes) .

Q. How can synthetic yield discrepancies be resolved in large-scale preparations?

  • Methodology :

  • Reaction Optimization : Screen catalysts (e.g., AlCl₃ for Friedel-Crafts acylation) and solvents (toluene vs. DMF) to improve efficiency .
  • In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and adjust parameters (temperature, stoichiometry) dynamically .
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., over-oxidized ketones) and refine purification protocols .

Q. What computational methods predict the compound’s physicochemical properties and reactivity?

  • Methodology :

  • DFT Calculations : Simulate electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Model solvation effects and partition coefficients (logP) to assess bioavailability .
  • Docking Studies : Use AutoDock Vina to predict binding modes with biological targets (e.g., kinases, GPCRs) .

Data Contradiction Analysis

Q. Why do different studies report varying stability profiles for this compound under acidic conditions?

  • Resolution :

  • pH-Dependent Degradation Studies : Perform accelerated stability testing (40°C/75% RH) at pH 1–7 to map degradation pathways (e.g., hydrolysis of the methoxy group) .
  • Isolation of Degradants : Use preparative HPLC to isolate and characterize degradants (e.g., quinone methides via LC-MS/MS) .
  • Comparative Kinetics : Compare activation energy (Ea) values across studies to identify experimental variables (e.g., buffer composition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluoro-4-methoxyphenyl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(3-Fluoro-4-methoxyphenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.